molecular formula C10H22O B074485 (3R)-3,7-dimethyloctan-1-ol CAS No. 1117-60-8

(3R)-3,7-dimethyloctan-1-ol

Cat. No. B074485
CAS RN: 1117-60-8
M. Wt: 158.28 g/mol
InChI Key: PRNCMAKCNVRZFX-SNVBAGLBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at reaction rates, equilibrium constants, and the conditions needed for the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. Techniques used can include spectroscopy, chromatography, and thermal analysis .

Scientific Research Applications

  • Liquid-Crystalline Derivatives : Derivatives of S-β-citronellol, including S-3,7-dimethyloctan-1-ol, have been found to exhibit ferroelectric smectic phases, making them useful in the development of liquid-crystalline materials with potential applications in display technologies and other electro-optical devices (Chin et al., 1987).

  • Olfactory Studies : Research on (3S)-3,7-dimethyloctanal, closely related to (3R)-3,7-dimethyloctan-1-ol, has contributed to understanding the structure-odor relationships in fragrance chemistry. Studies have investigated its ring-like conformers, which are relevant for fragrance design and olfactory science (Yoshii et al., 1993).

  • Substitution Reactions in Ionic Liquids : Kinetic studies of the substitution reaction of related compounds, such as (R)-3-chloro-3,7-dimethyloctane, in ionic liquids have been conducted. This research contributes to the field of green chemistry and the development of more sustainable chemical processes (Man et al., 2005).

  • Enantioselectivity in Enzymatic Acylation : Studies on the partial acylation of racemic alcohols including (R,S)-3,7-dimethyloctan-1-ol, using enzymes, provide insights into the field of asymmetric synthesis, important for producing chiral compounds in pharmaceuticals and fine chemicals (Gamalevich & Serebryakov, 1997).

  • Sex Pheromones in Pine Sawflies : Research on the sex pheromones of pine sawflies has identified compounds such as 3,7-dimethylpentadecan-2-ol, structurally similar to (3R)-3,7-dimethyloctan-1-ol, contributing to the understanding of insect communication and potentially aiding in pest control strategies (Hedenström et al., 2009).

  • Hydrogenation Studies : Research on the hydrogenation of related compounds like 3,7-dimethyloctaen-6-yn-1-ol contributes to the field of synthetic organic chemistry, particularly in the synthesis of compounds used in perfumes and cosmetics (Matveeva et al., 2005).

  • Regioselectivity in Catalysis : Studies on the hydrogenation of geraniol, closely related to (3R)-3,7-dimethyloctan-1-ol, over platinum-containing zeolites provide insights into the regioselectivity of hydrogenation reactions, important for the selective synthesis of fine chemicals (Tas et al., 1997).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

(3R)-3,7-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCMAKCNVRZFX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310268
Record name (3R)-3,7-Dimethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3,7-dimethyloctan-1-ol

CAS RN

1117-60-8
Record name (3R)-3,7-Dimethyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3,7-Dimethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Geraniol (100 g) was dissolved in ethanol (500 ml), added with platinum oxide (500 mg) and stirred for 24 hours at room temperature under hydrogen atmosphere. After the completion of the reaction, insoluble material was removed by filtration through a Celite layer and the filtrate was concentrated under reduced pressure to obtain 3,7-dimethyloctanol (100 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3,7-dimethyloctan-1-ol
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(3R)-3,7-dimethyloctan-1-ol
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(3R)-3,7-dimethyloctan-1-ol
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Reactant of Route 6
(3R)-3,7-dimethyloctan-1-ol

Citations

For This Compound
1
Citations
TD via Hydroalumination, ZCA Tandem - 2002
Number of citations: 0

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